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Compound of Interest

Compound Name: z-Tyr-ome

Cat. No.: B554329 Get Quote

An In-depth Exploration of N-Benzyloxycarbonyl-L-tyrosine methyl ester (Z-Tyr-OMe) as a

cornerstone in the synthesis of therapeutic agents, focusing on its application in the

development of Mcl-1 inhibitors for cancer therapy.

N-Benzyloxycarbonyl-L-tyrosine methyl ester, commonly abbreviated as Z-Tyr-OMe, is a

protected derivative of the amino acid L-tyrosine. In the landscape of medicinal chemistry, it

serves as a crucial building block in the synthesis of complex bioactive molecules, particularly

peptides and peptidomimetics. Its strategic importance lies in the temporary protection of the

amino and carboxyl groups of tyrosine, allowing for precise chemical modifications at other

sites of the molecule. This technical guide delves into the core functionalities of Z-Tyr-OMe,

with a specific focus on its application in the synthesis of novel tyrosine-based inhibitors of the

Myeloid Cell Leukemia-1 (Mcl-1) protein, a key target in cancer therapy.

Core Properties of Z-Tyr-OMe
Z-Tyr-OMe is characterized by the presence of a benzyloxycarbonyl (Z) group on the amine

and a methyl ester on the carboxyl group of L-tyrosine. This dual protection is instrumental in

preventing unwanted side reactions during multi-step organic synthesis.
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Property Value Reference

Molecular Formula C₁₈H₁₉NO₅ [1]

Molecular Weight 329.35 g/mol [1]

Appearance
White to off-white crystalline

powder
[1]

Melting Point 93-97 °C [1]

Solubility

Soluble in DMSO, DMF,

methanol; sparingly soluble in

water

[1]

Application in the Synthesis of Mcl-1 Inhibitors
A significant application of Z-Tyr-OMe in medicinal chemistry is demonstrated in the

development of inhibitors for Mcl-1, an anti-apoptotic protein frequently overexpressed in

various human cancers.[2] Overexpression of Mcl-1 allows cancer cells to evade programmed

cell death (apoptosis), contributing to tumor progression and resistance to therapy.[2]

Researchers have successfully utilized tyrosine derivatives, synthesized from precursors like Z-
Tyr-OMe, to create potent and selective Mcl-1 inhibitors.[2]

Quantitative Biological Activity Data
The following table summarizes the in vitro biological activity of a series of synthesized

tyrosine-based Mcl-1 inhibitors, demonstrating the therapeutic potential of compounds derived

from Z-Tyr-OMe.

Compoun
d

Mcl-1 Ki
(μM)

Bcl-2 Ki
(μM)

Bcl-xL Ki
(μM)

K562 IC₅₀
(μM)

A549 IC₅₀
(μM)

HCT-116
IC₅₀ (μM)

5g 0.18 >50 >50 1.8 3.2 2.5

6l 0.27 >50 15.3 2.9 4.1 3.6

6c 0.23 >50 >50 3.5 5.8 4.7
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Data extracted from a study on novel tyrosine derivatives as Mcl-1 inhibitors.[2]

Experimental Protocols
The synthesis and evaluation of these Mcl-1 inhibitors involve a series of well-defined

experimental procedures.

General Synthesis of Tyrosine-Based Mcl-1 Inhibitors
The synthesis of the target Mcl-1 inhibitors involves a multi-step process, which can be initiated

from a protected tyrosine derivative like Z-Tyr-OMe. A representative synthetic scheme is

outlined below:

Starting Material Preparation: Begin with a suitably protected tyrosine derivative, such as N-

benzyloxycarbonyl-L-tyrosine methyl ester (Z-Tyr-OMe).

Coupling Reaction: The carboxylic acid of a second building block is activated, typically using

a coupling agent like HATU or HBTU, and then reacted with the deprotected amine of the

tyrosine derivative.

Modification of the Tyrosine Scaffold: Further chemical modifications are performed on the

tyrosine ring or other parts of the molecule to optimize binding affinity and selectivity for the

Mcl-1 protein.

Deprotection: The protecting groups (e.g., the Z-group and methyl ester) are removed under

appropriate conditions to yield the final active compound.

Purification: The final product is purified using techniques such as flash chromatography or

preparative HPLC to ensure high purity for biological testing.

In Vitro Mcl-1 Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity (Ki) of the synthesized compounds for the

Mcl-1 protein.

Reagents and Materials:

Recombinant human Mcl-1 protein
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Fluorescently labeled probe peptide (e.g., a FAM-labeled Bid-BH3 peptide)

Synthesized inhibitor compounds

Assay buffer (e.g., PBS with 0.05% Tween-20)

384-well black plates

Procedure:

1. Add a solution of the Mcl-1 protein to the wells of the 384-well plate.

2. Add serial dilutions of the inhibitor compound to the wells.

3. Add the fluorescently labeled probe peptide to all wells at a fixed concentration.

4. Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach

equilibrium.

5. Measure the fluorescence polarization of each well using a suitable plate reader.

Data Analysis:

The fluorescence polarization values are plotted against the logarithm of the inhibitor

concentration.

The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Cell Proliferation Assay (MTT Assay)
This assay is used to evaluate the anti-proliferative activity of the synthesized compounds

against cancer cell lines.

Reagents and Materials:

Cancer cell lines (e.g., K562, A549, HCT-116)
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Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Synthesized inhibitor compounds

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Solubilization buffer (e.g., DMSO)

96-well plates

Procedure:

1. Seed the cancer cells into 96-well plates and allow them to adhere overnight.

2. Treat the cells with serial dilutions of the inhibitor compound for a specified period (e.g., 72

hours).

3. Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan

crystals.

4. Add the solubilization buffer to dissolve the formazan crystals.

5. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Data Analysis:

The cell viability is calculated as a percentage of the untreated control.

The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is

determined by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows
The development of Mcl-1 inhibitors from Z-Tyr-OMe involves understanding the Mcl-1

signaling pathway and a structured experimental workflow.

Mcl-1 Mediated Apoptosis Signaling Pathway
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Mcl-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters the pro-apoptotic

proteins Bak and Bax, preventing them from oligomerizing and forming pores in the

mitochondrial outer membrane. The inhibition of Mcl-1 by a small molecule inhibitor leads to the

release of Bak and Bax, initiating the apoptotic cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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